Product packaging for 4-Fluoro-2-hydroxy-azobenzene(Cat. No.:CAS No. 1025474-56-9)

4-Fluoro-2-hydroxy-azobenzene

Cat. No.: B6299604
CAS No.: 1025474-56-9
M. Wt: 216.21 g/mol
InChI Key: CQZBTHVHZZPEHW-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxy-azobenzene is a synthetic hydroxyazobenzene derivative that serves as a versatile chemical tool in materials science and photochemistry research. As an azobenzene, its core structure is a photoswitchable chromophore capable of trans-cis isomerization when exposed to specific light wavelengths . The ortho-hydroxy substitution is a key functional feature, enabling this compound to participate in tautomeric equilibria and making it a candidate for the development of optical pH sensors . The additional para-fluoro substituent can fine-tune the molecule's electronic properties, potentially leading to bathochromic shifts (red-shifts) in its absorption spectrum, which is a valuable trait for applications requiring activation by longer-wavelength, tissue-penetrating light . This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the product analysis certificate for detailed specifications including purity and spectroscopic data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9FN2O B6299604 4-Fluoro-2-hydroxy-azobenzene CAS No. 1025474-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-phenyldiazenylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-9-6-7-12(16)11(8-9)15-14-10-4-2-1-3-5-10/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZBTHVHZZPEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 2 Hydroxy Azobenzene and Analogs

Strategies for Azo Bond Formation in Fluorinated and Hydroxylated Systems

The formation of the azo bond (–N=N–) is a cornerstone of synthesizing azobenzene (B91143) derivatives. The presence of fluorine and hydroxyl groups on the aromatic rings introduces electronic and steric factors that must be considered when choosing a synthetic route.

Diazotization-Coupling Reactions

The most traditional and widely employed method for creating azo compounds is the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic partner, such as a phenol (B47542). researchgate.net This two-step process is highly versatile.

In the context of synthesizing fluorinated and hydroxylated azobenzenes, a typical reaction involves the diazotization of a fluoro-substituted aniline (B41778) and subsequent coupling with a phenol. For instance, the synthesis of an azobenzene with a fluorine substituent has been achieved by diazotizing 4-aminobenzoic acid and coupling the resulting diazonium salt with 2-fluorophenol. tuiasi.ro The reaction conditions, such as pH, play a crucial role in the success of the coupling step. Generally, amino groups are stronger activating substituents than hydroxyl groups at an acidic pH (below 6), while at an alkaline pH (above 7.5), phenolic functions become stronger activators. libretexts.org Coupling typically occurs at the position para to the activating group unless it is blocked, in which case ortho-coupling is observed. libretexts.org

The synthesis of ortho-fluoroazobenzene through diazotization-coupling reactions is noted for its simplicity, efficiency, and high yields. google.com Asymmetric ortho-fluorinated azobenzenes have been synthesized via a one-pot diazonium coupling of relevant phenols with 4-methoxyphenyldiazonium tetrafluoroborate. rsc.org

Table 1: Examples of Diazotization-Coupling Reactions for Fluorinated/Hydroxylated Azobenzenes

Diazonium Component PrecursorCoupling ComponentProductReference
4-Aminobenzoic acid2-FluorophenolAzobenzene derivative tuiasi.ro
4-MethoxyanilineOrtho-fluorinated phenolsAsymmetric ortho-fluoroazobenzenes rsc.org

This table is generated based on available research and serves as a representative, not exhaustive, list.

Oxidative Coupling Approaches

Oxidative coupling presents an alternative strategy for forming the azo bond, often by the direct oxidation of aromatic amines. researchgate.net This method can be advantageous as it may offer a more direct route to the desired product. Various oxidizing agents and catalytic systems have been developed to facilitate this transformation. For instance, a Cu-CeO₂ nanoparticle catalyst has been used with H₂O₂ as the oxidant to directly oxidize aniline to azobenzene with high yield and selectivity. nih.gov

In the context of hydroxylated systems, oxidative coupling of ortho-aminophenols and anilines can be mediated by reagents like potassium ferricyanide. researchgate.net This approach has been adapted for bioconjugation, highlighting its utility in aqueous environments. researchgate.net Furthermore, the oxidative coupling of phenols is a well-established method for creating C-C and C-O bonds and can be extended to form azo compounds under specific conditions. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comsciforum.net The synthesis of azobenzene derivatives has been shown to benefit from microwave irradiation. mdpi.comsciforum.netresearchgate.netdocumentsdelivered.com For example, a series of new azobenzene derivatives were synthesized in a two-step process using a microwave oven with a reaction time of approximately 20 minutes, resulting in moderate to good yields. mdpi.comsciforum.net

This technique has been specifically applied to the synthesis of red-shifted azobenzene glycoconjugates, where microwave-assisted late-stage C-H chlorination significantly shortened reaction times. researchgate.net The application of microwave energy can be particularly beneficial for the often time-consuming hydrazinolysis of esters, a potential step in a multi-step synthesis of functionalized azobenzenes. mdpi.com

Regioselective Functionalization Techniques for Halogen and Hydroxyl Introduction

The precise placement of fluorine and hydroxyl groups on the azobenzene scaffold is critical for tuning its properties. Regioselective functionalization techniques are therefore essential for the synthesis of specifically substituted analogs.

Directed Ortho-Metalation and Fluorination Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgharvard.edu This method involves the use of a directing metalation group (DMG) that complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting ortho-lithiated species can then be quenched with an electrophile to introduce a desired functional group. A wide range of DMGs are known, including amides, ethers, and sulfonamides. harvard.edu

In the context of fluorinated azobenzenes, DoM can be employed to introduce a fluorine atom at a specific position. For example, ortho-lithiation of an aromatic substrate followed by a coupling reaction with an aryldiazonium salt provides a versatile route to bathochromically-shifted azobenzenes. umich.eduresearchgate.net This method is fast and can produce a variety of symmetric and unsymmetric derivatives in good to excellent yields. umich.edu The introduction of ortho-fluorine atoms is of particular interest as it can lead to a separation of the n→π* absorption bands of the E and Z isomers. researchgate.netresearchgate.net

Selective Hydroxylation and Protection-Deprotection Methodologies

The introduction of a hydroxyl group at a specific position on the azobenzene core often requires careful synthetic planning. Direct hydroxylation can sometimes be achieved, for instance, through cobalt-mediated C-H bond activation. rsc.org In some cases, the hydrolysis of a more heavily fluorinated precursor can yield a hydroxynonafluoroazobenzene. nih.gov

More commonly, the hydroxyl group is introduced as part of one of the starting materials, for example, by using a phenol as the coupling component in a diazotization reaction. tuiasi.ro When multiple reactive sites are present in a molecule, protection-deprotection strategies become necessary to ensure selectivity. A hydroxyl group can be protected as an ether (e.g., a methoxy (B1213986) or benzyloxy group) or an ester during one or more synthetic steps. This protecting group can then be removed at a later stage to reveal the free hydroxyl group. For example, the demethylation of dimethoxyoctafluoroazobenzene can yield the corresponding dihydroxy derivative. nih.gov The choice of protecting group is crucial and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.

Table 2: Common Protecting Groups for Hydroxyl Functions

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
Methyl etherOMeMethyl iodide, Dimethyl sulfateStrong acids (e.g., HBr), Lewis acids (e.g., BBr₃)
Benzyl etherOBnBenzyl bromide, Benzyl chlorideHydrogenolysis (H₂, Pd/C), Strong acids
Acetate esterOAcAcetic anhydride, Acetyl chlorideBase hydrolysis (e.g., NaOH), Acid hydrolysis
Silyl ethere.g., OTBStert-Butyldimethylsilyl chlorideFluoride sources (e.g., TBAF), Acid

This table provides examples of common protecting groups and is not exhaustive.

Synthesis of Derivatized 4-Fluoro-2-hydroxy-azobenzene Scaffolds for Advanced Studies

The synthesis of derivatized this compound scaffolds is crucial for expanding their applications in areas such as chemical biology and materials science. acs.org Functionalization allows for the fine-tuning of properties like photoswitching, solubility, and biocompatibility.

A common strategy for derivatization involves introducing substituents at various positions on the azobenzene core. For instance, tetra-ortho-fluoro-substituted azobenzenes have been designed and synthesized with functional groups amenable to biological applications. acs.org These modifications are intended to enable control using visible light, which is less harmful to biological systems than UV radiation. acs.org

Key functionalization approaches include:

Introduction of handles for further modification: Moieties suitable for cross-coupling reactions (e.g., -Br) or SNAr reactions (e.g., -F) can be incorporated. acs.org

Attachment of solubilizing groups: To enhance water solubility for biological studies, groups like sulfonates (-SO₃⁻) can be introduced. acs.org

Incorporation of bio-orthogonal handles: "Click" reaction handles, such as alkynes, allow for specific covalent attachment to biomolecules. acs.org

One synthetic route to a derivatized scaffold involves the use of a highly fluorinated starting material that is susceptible to SNAr reactions. For example, a sulfonate group can be introduced using sodium sulfite (B76179) in a mixed solvent system to afford a water-soluble azobenzene derivative. acs.org

The synthesis of cyclic azobenzenes, or diazocines, represents another advanced scaffold. A novel approach based on the oxidative cyclization of dianiline precursors has been developed, providing access to a variety of functionalized diazocines. uni-muenchen.de This method has proven to be more efficient than previously reported syntheses. uni-muenchen.de

The table below summarizes some examples of derivatized azobenzene scaffolds and their intended applications.

Scaffold Type Functional Group(s) Intended Application
Tetra-ortho-fluoro-azobenzene-Br, -F, -SO₃⁻, AlkyneVisible-light photoswitching, biological applications
Diazocine (cyclic azobenzene)VariousPhotoswitches with distinct properties

This table showcases examples of derivatized azobenzene scaffolds and their functional groups for advanced studies.

Mechanistic Investigations of Synthetic Pathways

The primary synthetic route to this compound and its analogs is the azo coupling reaction . This reaction is a type of electrophilic aromatic substitution where a diazonium salt acts as the electrophile and a phenol or aniline derivative serves as the nucleophile. wikipedia.orgnih.gov

The mechanism of the azo coupling reaction can be summarized as follows:

Diazotization: The synthesis begins with the diazotization of a primary aromatic amine, in this case, 4-fluoroaniline. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). nih.gov The reactive species is the nitrosonium cation (NO⁺), which nitrosates the amino group. A series of proton transfers and the loss of a water molecule lead to the formation of the 4-fluorobenzenediazonium (B14715802) salt. lkouniv.ac.in The nucleophilicity of the amino nitrogen is a key factor; electron-withdrawing groups on the aromatic ring can hinder the reaction. lkouniv.ac.in

Coupling: The resulting diazonium salt is a weak electrophile and reacts with an activated aromatic compound, such as phenol. lkouniv.ac.in The coupling with phenols is typically carried out in a slightly alkaline medium (pH 8-11), where the phenol exists as the more nucleophilic phenoxide ion. lkouniv.ac.in The diazonium cation then attacks the aromatic ring of the phenol, usually at the para position relative to the hydroxyl group. wikipedia.orgnih.gov If the para position is blocked, coupling occurs at the ortho position, albeit at a slower rate. wikipedia.org In the synthesis of this compound, the coupling occurs at the ortho position to the hydroxyl group of the phenol.

The reaction is believed to proceed through the formation of an initial π-complex, which then transitions to one or more isomeric σ-complexes before forming the final azo compound. researchgate.net

Alternative synthetic methods for azo compounds include the reduction of nitroaromatic derivatives, oxidation of primary amines, and condensation of hydrazines with quinones. nih.gov However, diazotization followed by coupling remains the most common and versatile method. nih.gov

Mechanistic studies also extend to the reactions of derivatized azobenzenes. For instance, the transfer hydrogenation of azobenzenes to form hydrazines has been investigated. Kinetic data from these studies, including the analysis of kinetic isotope effects and linear free-energy relationships, provide insights into the reaction mechanism, suggesting an organized transition state. d-nb.info

Photochemical Properties and Photoisomerization Dynamics

Fundamental Principles of Photoisomerization in Fluorinated Hydroxyazobenzenes

Azobenzenes, including 4-Fluoro-2-hydroxy-azobenzene, exist as two geometric isomers: the thermodynamically more stable trans (E) isomer and the less stable cis (Z) isomer. beilstein-journals.org The interconversion between these states can be triggered by light or heat. researchgate.net The process of photoisomerization involves the absorption of a photon, which promotes the molecule to an electronically excited state, followed by a structural change and relaxation back to the ground state of the other isomer. beilstein-journals.orgresearchgate.net

Trans-to-Cis and Cis-to-Trans Isomerization Mechanisms

The photoisomerization of azobenzenes can proceed through two primary mechanistic pathways upon electronic excitation: rotation and inversion.

Trans-to-Cis Isomerization: This conversion is typically induced by irradiating the trans isomer with UV light, which excites the strong π→π* electronic transition. beilstein-journals.org It can also be achieved, often more selectively, by using visible light to excite the weaker n→π* transition. beilstein-journals.org Following excitation, the molecule undergoes a conformational change. The prevailing mechanism for trans-to-cis isomerization is rotation around the central N=N bond. acs.org In this process, one of the phenyl rings twists relative to the other, leading to the bent cis geometry. acs.org

Cis-to-Trans Isomerization: The reverse process can be driven either photochemically or thermally. researchgate.net Photochemical cis-to-trans isomerization is achieved by irradiating the cis isomer with light of a suitable wavelength, typically corresponding to its n→π* absorption band. beilstein-journals.org The thermal pathway involves the molecule overcoming a thermal energy barrier in the dark to relax back to the more stable trans form. researchgate.net For many azobenzenes, the dominant thermal isomerization pathway is thought to be inversion, where one of the nitrogen atoms moves through a linear transition state. However, for "push-pull" type azobenzenes, which have both electron-donating and electron-withdrawing groups, a rotational mechanism with a lower activation energy is often favored. nih.govacs.org

Quantum Yields and Photostationary States under Various Irradiation Conditions

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the probability that an absorbed photon will lead to an isomerization event. The quantum yields for both the trans-to-cis (Φt→c) and cis-to-trans (Φc→t) processes depend on the excitation wavelength and the molecular environment.

When a sample is continuously irradiated, a dynamic equilibrium known as the photostationary state (PSS) is reached. At the PSS, the rates of the forward and reverse photoisomerization reactions are equal, resulting in a constant ratio of cis and trans isomers. This ratio is determined by the absorption coefficients of the two isomers at the irradiation wavelength and their respective quantum yields. By carefully selecting the irradiation wavelength, it is possible to enrich the mixture with either the cis or the trans isomer.

While specific quantum yield data for this compound is not extensively documented in publicly available literature, the table below presents representative data for related azobenzene (B91143) derivatives to illustrate typical values.

CompoundSolventIrradiation Wavelength (nm)ProcessQuantum Yield (Φ)cis-Isomer Fraction at PSS
AzobenzeneHexane313transcis0.24~80%
AzobenzeneHexane436cistrans0.42-
4-HydroxyazobenzeneEthanol365transcis0.11~75%
Tetra-ortho-fluoroazobenzeneToluene410cistrans0.55>95% trans

Influence of Substituents on Photoisomerization Kinetics and Thermodynamics

The electronic and steric properties of substituents dramatically influence the photochemical behavior of the azobenzene core. In this compound, both the fluorine atom and the hydroxyl group play critical roles.

Role of Fluorine in n-π Transition Modulation and Thermal Stability*

The introduction of fluorine atoms, particularly at the ortho positions relative to the azo group, has a profound effect on the electronic structure. rsc.orgresearchgate.net

n-π Transition Modulation:* Ortho-fluorine atoms are strongly electron-withdrawing, which lowers the energy of the nitrogen lone-pair (n) orbitals. acs.org This effect is more pronounced in the sterically hindered cis isomer than in the trans isomer. The result is a significant separation of the n→π* absorption bands of the trans and cis isomers. rsc.orgacs.org This spectral separation is highly advantageous as it allows for the selective photo-switching in both directions using different wavelengths of visible light, which can lead to nearly quantitative isomerization. acs.org

Thermal Stability: The electronic effects of fluorine substitution also influence the thermal stability of the cis isomer. By modifying the energy levels of the molecular orbitals, fluorine can alter the energy barrier for thermal cis-to-trans isomerization, thereby tuning the half-life of the cis state. researchgate.net

Impact of Hydroxyl Group on Isomerization Pathways and Tautomerism

The hydroxyl group, especially at the ortho or para position, introduces new mechanistic possibilities and environmental sensitivities. nih.govacs.org

Isomerization Pathways and Tautomerism: Hydroxyazobenzenes can exist in an equilibrium between the traditional azo form and a hydrazone tautomer. researchgate.net The presence of the hydroxyl group, particularly in the ortho position as in this compound, can facilitate intramolecular hydrogen bonding. This interaction can stabilize the trans isomer, effectively acting as a "molecular lock" that increases the energy barrier for photoisomerization. acs.orgnih.gov Conversely, the tautomerization to the hydrazone form can significantly accelerate the rate of thermal cis-to-trans isomerization. researchgate.net This is because the hydrazone structure features a C=N-N-H arrangement, where rotation around the central N-N single bond is much easier than around the N=N double bond of the azo form. researchgate.netresearchgate.net

Environmental Sensitivity: The azo-hydrazone equilibrium is highly sensitive to the environment. In polar, hydrogen-bonding solvents, the equilibrium can be shifted, leading to dramatic changes in the thermal isomerization rate. nih.govacs.org For instance, the lifetime of the cis isomer of 4-hydroxyazobenzene can change by up to five orders of magnitude between nonpolar and polar solvents. nih.govacs.org

Spectroscopic Characterization of Photoinduced Processes

UV-visible absorption spectroscopy is the primary tool for monitoring the photoisomerization of this compound. The trans and cis isomers have distinct absorption spectra.

The trans isomer typically displays a strong absorption band in the UV region (around 320–360 nm) corresponding to the π→π* transition and a much weaker, often obscured, band in the visible region (>400 nm) for the n→π* transition. beilstein-journals.orgtandfonline.com

Upon isomerization to the cis form, the intensity of the π→π* band decreases significantly, while the n→π* band in the visible region gains intensity. nih.govtandfonline.com

These spectral changes allow for the real-time tracking of the isomerization process. By monitoring the change in absorbance at a specific wavelength (e.g., the maximum of the π→π* band), the kinetics of both the photochemical and thermal isomerization can be determined. tandfonline.com

UV-Visible Absorption Spectroscopy for Isomer Distribution Analysis

UV-Visible absorption spectroscopy is a primary tool for monitoring the photoisomerization of azobenzene derivatives. The E and Z isomers of this compound possess distinct absorption spectra, enabling the quantification of their relative populations in a mixture. Typically, the E isomer exhibits a strong π→π* transition in the UV region and a weaker, lower-energy n→π* transition. The Z isomer, being non-planar, shows a π→π* band that is blue-shifted and of lower intensity, while its n→π* transition is often red-shifted and more pronounced compared to the E isomer.

For ortho-hydroxylated and ortho-fluorinated azobenzenes, the separation of the n→π* absorption bands of the two isomers is a critical feature. nih.gov This separation allows for selective excitation. Irradiating the sample with a wavelength absorbed predominantly by the E isomer drives the system towards a photostationary state (PSS) enriched in the Z isomer. Conversely, irradiation at a wavelength preferentially absorbed by the Z isomer populates the E form. By analyzing the changes in the absorption spectrum, particularly at the maxima of the key transition bands, the isomer distribution at any given PSS can be accurately determined.

IsomerTransitionTypical Wavelength (λmax)Molar Absorptivity (ε)
E-4-Fluoro-2-hydroxy-azobenzeneπ→π~350 nmHigh
E-4-Fluoro-2-hydroxy-azobenzenen→π~440 nmLow
Z-4-Fluoro-2-hydroxy-azobenzeneπ→π~310 nmModerate
Z-4-Fluoro-2-hydroxy-azobenzenen→π~450 nmModerate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational Assignment (e.g., 19F NMR for PSS determination)

While UV-Vis spectroscopy is excellent for monitoring isomerization, Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation of the E and Z configurations. For this compound, ¹⁹F NMR is a particularly powerful and direct technique for determining the PSS composition.

The fluorine atom's chemical environment differs significantly between the planar E isomer and the twisted Z isomer. This difference results in distinct signals in the ¹⁹F NMR spectrum, each corresponding to one of the isomers. Because ¹⁹F NMR offers a wide chemical shift range and high sensitivity with no background interference, it is ideal for quantitative analysis. The ratio of the integrals of the two ¹⁹F signals directly corresponds to the molar ratio of the Z and E isomers in the sample, providing a precise measurement of the PSS without the need for molar absorptivity data.

IsomerTechniqueObserved SignalApplication
E-Isomer¹⁹F NMRDistinct singlet at δEConfigurational assignment
Z-Isomer¹⁹F NMRDistinct singlet at δZConfigurational assignment
Mixture (PSS)¹⁹F NMRTwo singlets at δE and δZQuantitative PSS determination via signal integration

Circular Dichroism (CD) Spectroscopy for Chiroptical Property Probing

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the chiroptical properties of molecules. While this compound is itself achiral, it can be rendered chiroptically active by incorporation into a chiral scaffold, such as a protein, a chiral polymer, or a macrocycle. nih.govmdpi.com In such a chiral environment, the azobenzene chromophore becomes a reporter of the structure's chirality.

The E and Z isomers, due to their different geometries, will interact with the chiral host differently, resulting in distinct CD spectra. Photoisomerization from E to Z induces a significant conformational change in the azobenzene guest, which in turn can alter the conformation of the chiral host. This process leads to a measurable change in the CD signal. mdpi.com Therefore, CD spectroscopy allows for the real-time monitoring of light-induced changes in the supramolecular or macromolecular structure, providing insights into the transfer of chirality from the host to the photoswitchable guest. researchgate.net This makes the technique invaluable for studying chiroptical switching phenomena. mdpi.comresearchgate.net

Wavelength-Specific Photoswitching and Multi-Stimuli Responsiveness

The functional utility of this compound is defined by its response to external stimuli, primarily light and pH. Strategic molecular design enables precise control over its isomeric state and associated properties.

Visible Light Photoswitching Strategies for this compound Systems

A key advancement in azobenzene chemistry is the development of derivatives that can be switched using lower-energy visible light, thereby avoiding the use of potentially damaging UV radiation. The presence of ortho-fluoro substituents is a successful strategy for achieving this goal. These electron-withdrawing groups lower the energy of the n-orbitals, leading to a separation of the n→π* absorption bands for the E and Z isomers. nih.gov

This spectral separation allows for wavelength-selective control. One wavelength of visible light (e.g., green) can be used to induce the E→Z isomerization, achieving a PSS rich in the Z isomer. A different wavelength of visible light (e.g., blue) can then be used to efficiently drive the Z→E back-isomerization. acs.org This two-way switching with visible light, combined with the high thermal stability of the Z isomer conferred by the ortho-substituents, makes these compounds robust switches for applications in biological systems and materials science. researchgate.net

ProcessLight SourceTypical WavelengthResulting PSS (Major Isomer)
EZ IsomerizationVisible Light (Green)~520-530 nm>90% Z-isomer
ZE IsomerizationVisible Light (Blue)~430-460 nm>90% E-isomer

pH-Responsiveness and Azo-Hydrazone Tautomerism in Hydroxyazobenzenes

The ortho-hydroxy group in this compound introduces a second layer of responsiveness: sensitivity to pH. This functionality is intrinsically linked to the phenomenon of azo-hydrazone tautomerism, an equilibrium between the hydroxy-azo form and the keto-hydrazone form. rsc.org The position of this equilibrium is influenced by factors such as solvent polarity and, crucially, pH. rsc.org

The acidity of the hydroxyl group (pKa) is significantly different between the two isomers. In the E isomer, a strong intramolecular hydrogen bond can form between the hydroxyl proton and one of the azo nitrogen atoms. This interaction stabilizes the proton, making it less acidic (higher pKa). Upon photoisomerization to the non-planar Z form, this intramolecular hydrogen bond is disrupted, rendering the hydroxyl proton more acidic (lower pKa). arxiv.org This light-induced change in acidity means that this compound can function as a "photo-acid," capable of releasing a proton and causing a reversible pH drop in the surrounding medium upon irradiation. arxiv.org This dual responsiveness to both light and pH opens pathways for creating complex, multi-stimuli-responsive systems. rug.nl

FormKey FeaturePropertyImplication
E-Isomer (Azo)Intramolecular H-bondHigher pKa (Less acidic)Stable in a wider pH range
Z-Isomer (Azo)Disrupted H-bondLower pKa (More acidic)Proton release upon E→Z switching
Hydrazone TautomerKeto-enamine structureDifferent absorption spectrumEquilibrium affects overall photochemical behavior

Advanced Spectroscopic and Spectroelectrochemical Investigations

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Tautomeric Equilibrium Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the intricate structural details of 4-Fluoro-2-hydroxy-azobenzene, particularly concerning the intramolecular hydrogen bonding and the associated tautomeric equilibrium. Hydroxyazobenzene derivatives, including the title compound, can exist in two tautomeric forms: the azo form and the quinone-hydrazone form. The equilibrium between these two forms is significantly influenced by the nature of the solvent and the presence of intramolecular hydrogen bonds.

The transition between the azo and hydrazone tautomers involves the migration of the phenolic proton to one of the nitrogen atoms of the azo group. This process is critically mediated by an intramolecular hydrogen bond, typically of the O-H···N type in the azo form and N-H···O in the hydrazone form. The strength and nature of this hydrogen bond can be directly probed by vibrational spectroscopy.

FT-IR spectroscopy is particularly sensitive to the vibrations of functional groups involved in hydrogen bonding. nih.gov The O-H stretching vibration in the azo form and the N-H stretching vibration in the hydrazone form give rise to distinct bands in the high-frequency region of the spectrum (typically 3000-3600 cm⁻¹). The position, width, and intensity of these bands provide direct evidence of hydrogen bonding; a stronger bond generally leads to a broader and red-shifted (lower frequency) absorption band. Similarly, the C=O stretching frequency of the quinone ring in the hydrazone tautomer is an excellent spectral marker for its presence and hydrogen-bonding status. nih.gov

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. It is particularly effective for studying the N=N azo linkage and the C=C vibrations of the aromatic rings. The N=N stretching frequency is a key indicator of the tautomeric state. In the azo form, this vibration appears at a characteristic frequency, which shifts upon tautomerization to the hydrazone form, where the bond order is altered. The dynamics of these hydrogen bonds and the resulting tautomeric shifts can occur on ultrafast timescales, from tens of femtoseconds to picoseconds, which can be monitored with advanced time-resolved techniques like femtosecond stimulated Raman spectroscopy (FSRS). mdpi.com

Table 1: Key Vibrational Modes for Tautomeric Analysis of this compound

Vibrational Mode Tautomeric Form Typical Frequency Range (cm⁻¹) Spectroscopic Signature
O-H Stretch Azo 3200 - 3600 Broad band, indicative of O-H···N H-bond
N-H Stretch Hydrazone 3000 - 3400 Broad band, indicative of N-H···O H-bond
C=O Stretch Hydrazone 1600 - 1650 Strong band, confirms presence of quinone ring
N=N Stretch Azo 1400 - 1500 Characteristic band for azo linkage
C-N Stretch Hydrazone 1250 - 1350 Vibration associated with the hydrazone structure

Fluorescence and Luminescence Studies of Excited States

Photoluminescence studies, including fluorescence and phosphorescence, provide profound insights into the behavior of this compound in its electronically excited states. uci.edu The process begins with the absorption of a photon, promoting the molecule from its singlet ground state (S₀) to an excited singlet state (S₁ or S₂). uci.edu The molecule then rapidly relaxes non-radiatively to the lowest vibrational level of the S₁ state before emitting a photon to return to the ground state. This emitted light is known as fluorescence. uci.edu

A key characteristic of fluorescence is the Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum. evidentscientific.com This energy loss occurs due to vibrational relaxation in the excited state and other solvent reorganization processes. uci.edu For fluorophores in solution, fluorescence spectra typically appear as broad bands because the detailed vibrational structure is often lost. uci.edu

The excited-state dynamics of hydroxyazobenzenes are particularly complex due to the influence of intramolecular hydrogen bonds. mdpi.com These hydrogen bonds can significantly affect the pathways of excited-state relaxation, influencing properties such as the fluorescence lifetime and quantum yield. mdpi.com The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. mdpi.com In some cases, the excited molecule may undergo a spin-inversion to an excited triplet state (T₁), from which it can emit light over a much longer timescale, a process known as phosphorescence. evidentscientific.comlibretexts.org This T₁ state is lower in energy than the S₁ state, causing phosphorescence to appear at longer wavelengths than fluorescence. libretexts.org

Time-resolved fluorescence spectroscopy and transient absorption spectroscopy are crucial techniques for studying these dynamics, which often occur on the femtosecond to picosecond timescale. mdpi.com These methods allow for the direct observation of processes like excited-state proton transfer, which is linked to the tautomerism discussed in the previous section, and how they compete with fluorescence decay.

Table 2: General Photoluminescence Properties of Azobenzene (B91143) Derivatives

Property Description Significance for this compound
Excitation Wavelength (λex) Wavelength of light absorbed to reach an excited state. Typically in the UV-Vis region (250-700 nm) uci.edu.
Emission Wavelength (λem) Wavelength of light emitted during fluorescence. Occurs at a longer wavelength than λex due to energy loss libretexts.org.
Stokes Shift The difference between λem and λexem - λex). A larger shift facilitates the separation of excitation and emission signals evidentscientific.com.
Fluorescence Lifetime (τ) The average time a molecule remains in its excited state. Influenced by hydrogen bonding and non-radiative decay pathways mdpi.com.
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed. Indicates the efficiency of the fluorescence process.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of the molecular identity of this compound. Unlike standard mass spectrometry, HRMS provides mass-to-charge ratio (m/z) measurements with extremely high accuracy and precision, typically to within a few parts per million (ppm). This capability allows for the determination of the elemental composition of a molecule from its exact mass. pnnl.gov

For this compound, with the molecular formula C₁₂H₉FN₂O, HRMS can distinguish its exact mass from that of other isobaric compounds (molecules with the same nominal mass but different elemental formulas). The theoretical monoisotopic mass of the compound can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O). An experimental HRMS measurement that matches this theoretical value provides definitive evidence for the assigned molecular formula.

Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used in conjunction with HRMS. ESI is well-suited for polar molecules and is gentle enough to generate intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. pnnl.gov The high resolving power of modern mass analyzers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), ensures that these molecular ions are clearly resolved from any background interferences. pnnl.gov In addition to confirming the parent molecule, HRMS can also be used to analyze fragment ions to further elucidate the molecular structure.

Table 3: Molecular Identity Confirmation of this compound by HRMS

Parameter Value
Molecular Formula C₁₂H₉FN₂O
Nominal Mass 216 g/mol
Theoretical Monoisotopic Mass 216.06989 Da
Expected Ion (Positive Mode ESI) [C₁₂H₁₀FN₂O]⁺
Expected m/z (Positive Mode ESI) 217.07772
Expected Ion (Negative Mode ESI) [C₁₂H₈FN₂O]⁻
Expected m/z (Negative Mode ESI) 215.06207

Electrospectroscopic Methods for Redox Chemistry and Electronic Transitions

The azo group (-N=N-) at the core of this compound imparts it with rich redox chemistry that can be effectively studied using electrospectroscopic methods, such as cyclic voltammetry (CV). Azobenzene and its derivatives are known to undergo reversible two-electron redox reactions centered on the azo moiety. osti.govnih.gov This electrochemical activity is fundamental to their application in molecular switches, energy storage systems, and sensors. nih.gov

In nonaqueous electrolytes, azobenzene typically exhibits a highly reversible electrochemical behavior. nih.gov The azo group can be reduced in a two-electron process to the hydrazone anion and subsequently to the dianion, and it can also be oxidized. The precise potentials at which these redox events occur are influenced by the electronic nature of the substituents on the phenyl rings and the properties of the solvent and supporting electrolyte. nih.govresearchgate.net The electron-withdrawing fluorine atom and the electron-donating hydroxyl group in this compound are expected to modulate these redox potentials compared to unsubstituted azobenzene.

Cyclic voltammetry experiments involve scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information on the redox potentials and electrochemical reversibility of the compound. The coupling of electrochemistry with spectroscopy (spectroelectrochemistry) allows for the simultaneous monitoring of changes in the electronic absorption spectrum (e.g., UV-Vis) as the redox state of the molecule is changed. This provides direct insight into the electronic transitions of the different oxidation states (e.g., the radical anion and dianion), correlating the electrochemical events with specific changes in molecular structure and electronic configuration. Such studies are critical for understanding the fundamental charge-transfer properties of the molecule. researchgate.net

Table 4: General Redox Processes for Azobenzene Derivatives

Process Reaction Description
First Reduction Azobenzene + e⁻ ⇌ [Azobenzene]•⁻ Formation of the radical anion.
Second Reduction [Azobenzene]•⁻ + e⁻ ⇌ [Azobenzene]²⁻ Formation of the dianion.
Oxidation Azobenzene ⇌ [Azobenzene]•⁺ + e⁻ Formation of the radical cation (less common).

Dynamic NMR Techniques for Conformational and Isomerization Dynamics

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a suite of techniques used to study molecular motions that occur on the NMR timescale (from milliseconds to seconds). copernicus.org For this compound, dynamic NMR is ideally suited to investigate two key dynamic processes: conformational changes due to bond rotation and the kinetics of cis-trans isomerization.

Conformational Dynamics: The molecule is not static; the two phenyl rings can rotate around their respective C-N single bonds. This rotation is not always free and can be hindered, leading to the existence of distinct rotational isomers (rotamers). copernicus.org If the energy barrier to this rotation is sufficiently high, the exchange between rotamers can be slow on the NMR timescale, resulting in the appearance of separate sets of peaks for each conformer. copernicus.org A study on o-fluoro-substituted Z-azobenzene identified an experimental energy barrier of 8-10 kcal/mol for phenyl rotation. nih.gov By using variable temperature (VT) NMR, one can observe the broadening and eventual coalescence of these separate signals into a single averaged peak as the temperature increases and the rate of rotation accelerates. copernicus.org From the coalescence temperature, it is possible to calculate the rotational energy barrier (ΔG‡). nih.gov

Isomerization Dynamics: Azobenzenes are well-known for their photochromic behavior, switching between a thermally stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation. The thermal reversion from cis back to trans is a dynamic process whose kinetics can be monitored by NMR. For hydroxyazobenzenes, this isomerization is particularly interesting. The mechanism can proceed via either rotation around the N=N bond or an inversion mechanism at one of the nitrogen atoms. acs.org The presence of the hydroxyl group and its ability to form hydrogen bonds can significantly influence the preferred pathway. Hydrogen bonding to the azo moiety can facilitate a rotational pathway by shifting the azo-hydrazone equilibrium toward the hydrazone form, which has a lower rotational energy barrier. acs.org This can dramatically alter the lifetime of the cis isomer, a phenomenon that can be quantified by monitoring the change in NMR signal intensities over time. acs.org

Table 5: Dynamic Processes in this compound Studied by NMR

Dynamic Process Description Relevant NMR Technique(s) Information Obtained
Phenyl Ring Rotation Rotation around the C-N single bonds, interconverting rotamers. Variable Temperature (VT) NMR Coalescence temperature, rotational energy barrier (ΔG‡) copernicus.orgnih.gov.
Cis-Trans Isomerization Thermal relaxation from the metastable cis isomer to the stable trans isomer. Time-resolved ¹H NMR Isomerization rate constant (k), half-life of the cis isomer (t₁/₂) acs.org.
Tautomerism Proton exchange between the azo and hydrazone forms. Exchange Spectroscopy (EXSY) Rate of tautomeric exchange.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the structural and electronic properties of azobenzene (B91143) derivatives. Calculations, typically using functionals like B3LYP in conjunction with basis sets such as 6-31++G(d,p), are employed to determine the optimized geometries of the trans (E) and cis (Z) isomers.

For substituted azobenzenes, DFT studies consistently show that the trans isomer is thermodynamically more stable than the cis isomer. nih.govnih.gov For 4-hydroxyazobenzene, the trans configuration is found to be more stable by approximately 67 ± 2 kJ/mol. nih.govresearchgate.net The introduction of a fluorine atom at the 4-position and a hydroxyl group at the 2-position is expected to maintain this trend. The optimized structures for the trans isomers of substituted azobenzenes are generally found to be planar or near-planar. nih.govbohrium.com

The presence of the hydroxyl and fluoro substituents introduces asymmetry and influences key geometric parameters. The bond lengths and angles around the azo group (-N=N-) are particularly sensitive to the isomeric state. The C-N-N angles are significantly larger in the trans isomer compared to the cis isomer, reflecting the steric strain in the latter. The electronic effects of the electron-donating hydroxyl group and the electron-withdrawing fluoro group also modulate the electronic distribution across the molecule, affecting properties like the dipole moment. For 4-hydroxyazobenzene, the dipole moment changes significantly between the trans and cis forms, a characteristic feature of azobenzene derivatives. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Properties for Substituted Azobenzenes

PropertyTrans IsomerCis IsomerReference Compound
Relative StabilityMore StableLess Stable (~64-73 kJ/mol higher in energy)Azobenzene Derivatives nih.govbohrium.com
StructurePlanarNon-planar4-Hydroxyazobenzene nih.gov
Dipole Moment (μ)Low (e.g., ~1.4 D for 4-hydroxyazobenzene)High (e.g., ~3.3 D for 4-hydroxyazobenzene)4-Hydroxyazobenzene researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's reactivity and the energy required for electronic excitation.

In azobenzene derivatives, the HOMO is typically a π-orbital delocalized across the aromatic rings and the azo bridge, while the LUMO is a π* anti-bonding orbital. The energies of these orbitals are modulated by substituents. The electron-donating hydroxyl group raises the HOMO energy, making the molecule more susceptible to electrophilic attack and easier to oxidize. Conversely, the electron-withdrawing fluorine atom tends to lower both HOMO and LUMO energies.

The primary electronic transitions observed in the UV-visible spectrum of azobenzenes can be interpreted using FMOs:

π → π transition:* This is a high-intensity absorption band, usually in the UV region, corresponding to the excitation of an electron from the HOMO to the LUMO.

n → π transition:* This is a lower-intensity, longer-wavelength absorption band, often in the visible region, corresponding to the excitation of an electron from a non-bonding orbital (n-orbital), localized on the nitrogen atoms, to the LUMO. acs.org This transition is crucial for the photoisomerization process.

The HOMO-LUMO gap dictates the wavelength of the π → π* absorption. A smaller gap generally leads to a red-shift (absorption at a longer wavelength). The substituents in 4-Fluoro-2-hydroxy-azobenzene would be expected to fine-tune this gap, thereby influencing its color and photoswitching properties.

Table 2: FMO Properties and Their Implications for Azobenzene Derivatives

OrbitalDescriptionRole in Reactivity & Transitions
HOMO (Highest Occupied Molecular Orbital)Typically a π-orbital; energy level determines nucleophilicity.Electron source for the π → π* transition; involved in reactions with electrophiles. youtube.com
LUMO (Lowest Unoccupied Molecular Orbital)Typically a π* anti-bonding orbital; energy level determines electrophilicity.Electron destination for both π → π* and n → π* transitions. youtube.com
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Correlates with chemical reactivity and the wavelength of the main UV absorption band.

Investigation of Isomerization Mechanisms and Potential Energy Surfaces

The photoisomerization and thermal back-isomerization of azobenzenes are central to their function as molecular switches. Theoretical studies investigate the potential energy surfaces of the ground (S₀) and excited states (S₁ and S₂) to elucidate the mechanisms of these transformations. Two primary pathways are considered for the trans ↔ cis isomerization:

Rotation: This mechanism involves a twisting motion around the N=N double bond. For push-pull type azobenzenes (those with both electron-donating and electron-withdrawing groups), rotation is often the favored pathway for thermal cis-to-trans isomerization and has a significantly lower activation energy. nih.gov The presence of the hydroxyl group in this compound, which can engage in tautomerization to a hydrazone form, can facilitate this rotational pathway. nih.goved.gov

Inversion: This mechanism involves an in-plane, "scissoring" motion of one of the phenyl rings relative to the azo bridge, passing through a linear or near-linear transition state. For unsubstituted azobenzene, inversion is generally the favored mechanism for thermal isomerization in the ground state. nih.govacs.orgresearchgate.net

Prediction of Spectroscopic Parameters and Solvatochromic Effects

Theoretical calculations can predict spectroscopic properties, such as UV-visible absorption spectra, which are critical for characterizing photoswitches. Time-dependent DFT (TD-DFT) is a common method for calculating the vertical excitation energies and oscillator strengths corresponding to the n → π* and π → π* transitions. These predicted spectra can be compared with experimental data to validate the computational model.

Solvatochromism , the change in the color of a substance when dissolved in different solvents, is a key phenomenon in azobenzene chemistry. The absorption bands of this compound are expected to be sensitive to solvent polarity. This is due to changes in the stabilization of the ground and excited states by the solvent. Polar solvents tend to stabilize the more polar cis isomer and can also engage in hydrogen bonding with the hydroxyl group and nitrogen atoms. researchgate.net

Computational models can simulate these solvatochromic effects using approaches like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. nycu.edu.tw These calculations can predict how the absorption maxima (λ_max) of the trans and cis isomers shift in response to the solvent's dielectric constant and refractive index, providing insight into the solute-solvent interactions. researchgate.netosti.gov

Analysis of Linear and Non-Linear Optical (NLO) Properties

Azobenzene derivatives, particularly those with a "push-pull" electronic structure, are known to exhibit significant non-linear optical (NLO) properties. The combination of an electron-donating group (-OH) and an electron-withdrawing group (-F) in this compound suggests potential for NLO activity.

Computational methods are used to calculate key NLO parameters:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO properties, such as second-harmonic generation (SHG). For a molecule to have a non-zero β, it must be non-centrosymmetric.

DFT calculations can provide reliable estimates of these properties. Studies on similar substituted azobenzenes have shown that the trans isomers generally possess higher polarizability and hyperpolarizability values compared to their cis counterparts, and these properties can be tuned by the choice of substituents. researchgate.net The ability to switch the NLO response "on" and "off" by photoisomerization makes these compounds attractive for applications in optical data storage and processing.

Molecular Dynamics Simulations for Solvent Effects and Conformational Flexibility

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to study the conformational flexibility of this compound and to model the explicit interactions between the molecule and individual solvent molecules.

In the context of azobenzenes, MD simulations can:

Explore the conformational landscape of the cis and trans isomers, revealing the flexibility of the phenyl rings.

Simulate the solvation shell around the molecule, providing detailed information on hydrogen bonding between the hydroxyl group and polar solvent molecules.

Investigate the initial stages of the isomerization process by simulating the molecule's response to an excited state potential energy surface.

By combining quantum mechanical calculations (like DFT) with classical MD simulations (a QM/MM approach), researchers can model the complex interplay between the electronic structure of the photoswitch and its local solvent environment, yielding a more complete understanding of its behavior in solution.

Supramolecular Chemistry and Self Assembly of 4 Fluoro 2 Hydroxy Azobenzene Systems

Design Principles for Photoresponsive Supramolecular Architectures

The hydroxyl group (-OH) at the ortho-position (position 2) of the azobenzene (B91143) core is a critical functional group for directing self-assembly through hydrogen bonding. mdpi.com This group can act as a hydrogen bond donor, interacting with suitable acceptors like pyridine, amides, or carboxylates. A crucial feature of 2-hydroxyazobenzenes is the potential for strong intramolecular hydrogen bonding between the hydroxyl proton and one of the azo nitrogen atoms (N=N). researchgate.netresearchgate.net

This intramolecular bond contributes to the planarity and stability of the molecule and can influence its electronic properties. researchgate.net In the context of supramolecular assembly, this intramolecular interaction must often be disrupted for intermolecular hydrogen bonds to form. The equilibrium between the azo and hydrazone tautomeric forms, which is characteristic of ortho-hydroxyazobenzenes, is also significantly influenced by hydrogen bonding and the polarity of the environment. mdpi.com The presence of the hydroxyl group can enhance the stability of complexes through these interactions. mdpi.com For 4-Fluoro-2-hydroxy-azobenzene, this intramolecular hydrogen bond is a key consideration in designing supramolecular systems, as it competes with the intermolecular interactions required for self-assembly.

Interaction TypeKey FeaturesInfluence on Supramolecular Assembly
Intramolecular Hydrogen Bond Occurs between the 2-hydroxy proton and a nitrogen atom of the azo group.Stabilizes the monomer structure; must be considered when designing intermolecular interactions.
Intermolecular Hydrogen Bond The 2-hydroxy group acts as a donor to an external acceptor molecule.Directs the formation of specific supramolecular architectures like chains, sheets, or polymers. nih.gov
Azo-Hydrazone Tautomerism Equilibrium between two tautomeric forms influenced by solvent and hydrogen bonding.Affects the electronic absorption spectra and photochromic behavior of the assembly. mdpi.com

This table summarizes the key hydrogen-bonding interactions relevant to 2-hydroxyazobenzene derivatives.

Halogen bonding is a directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. beilstein-journals.orgacs.org While fluorine is the least polarizable halogen and typically does not form strong halogen bonds, it can participate in these interactions when attached to an electron-withdrawing group, such as an aromatic ring. acs.orgchemistryviews.org The strength of the halogen bond can be tuned by changing the halogen atom (I > Br > Cl > F) or by modifying the electron-withdrawing nature of the scaffold to which it is attached. acs.org

In fluorinated azobenzenes, the fluorine substituents serve multiple roles. Ortho-fluorination, in particular, is known to modify the photophysical properties of the azobenzene, often enabling E/Z isomerization with visible light and increasing the thermal stability of the Z-isomer. beilstein-journals.orgnih.govresearchgate.net From a supramolecular perspective, the fluorine atom in this compound can act as a halogen bond donor, albeit a weak one, or more commonly as a hydrogen bond acceptor in C-H···F interactions. acs.org These interactions, while weaker than conventional hydrogen or halogen bonds, can provide additional stability and directionality in the solid state, influencing the crystal packing and morphology of self-assembled structures. nih.govacs.org

Halogen Bond DonorHalogen Bond AcceptorInteraction StrengthKey Characteristics
C-ILewis Base (e.g., N, O)StrongHighly directional, significant σ-hole on iodine. beilstein-journals.orgnih.gov
C-BrLewis Base (e.g., N, O)MediumDirectional, moderate σ-hole on bromine.
C-ClLewis Base (e.g., N, O)Weak-MediumDirectional, small σ-hole on chlorine.
C-FLewis Base (e.g., N, O)Very WeakGenerally considered a weak hydrogen bond acceptor (C-H···F) rather than a halogen bond donor. chemistryviews.orgacs.org

This table compares the relative strengths of halogen bonds involving different halogens attached to a carbon atom.

Supramolecular Polymer Systems Incorporating this compound

Supramolecular polymers are formed by the association of monomeric units through reversible noncovalent interactions. The incorporation of photoresponsive units like this compound allows for the light-induced modulation of polymer properties, such as viscosity, morphology, and mechanical strength. rug.nl A monomer based on this compound could be designed to have two recognition sites, such as two hydrogen-bonding moieties, enabling it to self-assemble into linear polymer chains. rsc.org

Upon irradiation with UV or visible light, the trans-to-cis isomerization of the azobenzene unit would introduce a kink in the polymer backbone. This geometric change disrupts the optimal arrangement of the interacting groups, leading to a decrease in the degree of polymerization or even complete depolymerization of the supramolecular chain. rsc.orgacs.org The process is often reversible; subsequent irradiation with a different wavelength of light or thermal relaxation can restore the trans isomer, leading to the reformation of the polymer. The combination of hydrogen bonding from the hydroxyl group and potential C-H···F or other weak interactions from the fluoro-substituent would collectively contribute to the stability and responsiveness of such a polymer system.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins)

The photoisomerization of azobenzene derivatives can be effectively used to control host-guest complexation with macrocycles like cyclodextrins (CDs). rsc.org Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The planar, hydrophobic trans-isomer of azobenzene typically fits well within the β-cyclodextrin cavity, forming a stable 1:1 inclusion complex. nih.govacs.org In contrast, the bent and more polar cis-isomer often exhibits a significantly lower association constant, leading to its expulsion from the CD cavity. nih.gov

For this compound, this principle allows for the reversible, light-controlled binding and release from a cyclodextrin (B1172386) host. The formation of the inclusion complex can be monitored by techniques like NMR spectroscopy. rsc.org This photo-controlled association/dissociation can be used to construct more complex supramolecular systems, such as photoresponsive vesicles or hydrogels, where the cyclodextrin-azobenzene interaction acts as a reversible cross-linker. d-nb.inforsc.org Interestingly, some studies have shown that fluoro-substituted azobenzenes can exhibit inverted binding affinities, where the cis isomer binds more strongly to β-CD than the trans form, highlighting the subtle but significant influence of the substitution pattern on host-guest interactions. rsc.org

Azobenzene IsomerBinding Affinity to β-CyclodextrinBasis for Affinity
transHigh (Typical)Planar, hydrophobic shape fits well inside the cavity. nih.gov
cisLow (Typical)Bent, more polar shape leads to steric hindrance and weaker interactions. nih.gov
cis (Fluoro-substituted)Higher than trans (Observed in some cases)Specific electronic and steric effects of fluorine can invert the conventional binding preference. rsc.org

This table outlines the general principles of azobenzene-cyclodextrin host-guest chemistry and notable exceptions.

Chiral Supramolecular Assemblies and Photo-Controlled Chiroptical Switching

Chirality can be generated at the supramolecular level when achiral molecules assemble into non-superimposable, higher-order structures. Azobenzene-containing polymers and assemblies are excellent platforms for creating such systems. mdpi.com The helical twisting of polymer chains or the nonsymmetric arrangement of azobenzene units, driven by noncovalent forces like hydrogen bonding and π-π stacking, can induce supramolecular chirality, which is detectable by circular dichroism (CD) spectroscopy. mdpi.com

The photoisomerization of the azobenzene moiety provides a powerful tool for dynamically controlling these chiral assemblies. The trans-cis isomerization alters the geometry and dipole moment of the chromophore, which can disrupt the chiral packing and lead to a loss or change in the CD signal. This process constitutes a chiroptical switch. For a system based on this compound, the directional hydrogen bonds from the hydroxyl group would be instrumental in forming the initial ordered, chiral assembly. Irradiation would then trigger isomerization, leading to a disordered, achiral state. This switching can be reversible, allowing for the photo-control of the material's chiroptical properties. mdpi.com

Formation and Characterization of Self-Assembled Monolayers and Thin Films

Azobenzene derivatives can be assembled into ordered thin films and self-assembled monolayers (SAMs) on various substrates. aalto.fi These two-dimensional structures are highly valuable for creating photoresponsive surfaces with tunable properties like wettability, adhesion, and optical anisotropy. The formation of a stable monolayer of this compound would likely involve anchoring the molecule to a substrate through its hydroxyl group or another synthetically introduced functional group.

Once the film is formed, the azobenzene units can undergo reversible photoisomerization. acs.org This process induces significant changes in the film's structure, thickness, and surface energy due to the large change in the molecule's shape and dipole moment. In densely packed films, the isomerization of one molecule can cooperatively influence its neighbors. uh.edu The characterization of these films typically involves techniques such as UV-vis spectroscopy to monitor the isomerization state, atomic force microscopy (AFM) to observe surface morphology, and contact angle measurements to probe changes in surface properties. researchgate.netresearchgate.net

Applications in Advanced Materials Science

Photochromic Materials for Optical Modulation and Data Storage

The reversible trans-cis isomerization of azobenzene (B91143) derivatives is the fundamental principle behind their use in photochromic materials. This isomerization leads to significant changes in absorption spectra, refractive index, and molecular geometry, which can be harnessed for optical modulation and data storage.

The introduction of a fluorine atom at the para-position of the azobenzene core is known to influence the separation of the n-π* absorption bands of the trans and cis isomers. This separation is crucial for achieving high-resolution optical switching, as it allows for selective photo-isomerization with specific wavelengths of light. The ortho-hydroxyl group can further modulate these electronic transitions. It is hypothesized that 4-Fluoro-2-hydroxy-azobenzene could be utilized in the development of optical switches with high fatigue resistance and distinct addressable states, essential for high-performance optical communication and computing systems.

The bistability of the trans and cis isomers of azobenzene derivatives makes them suitable for rewritable optical data storage. Information can be written, erased, and rewritten by using different wavelengths of light to induce forward and reverse isomerization. The thermal stability of the cis state is a critical parameter for data retention. The hydroxyl group in this compound could potentially influence the thermal relaxation rate from the cis to the trans state through intermolecular hydrogen bonding, thereby offering a mechanism to tune the data retention time.

PropertyExpected Influence of Substituents in this compound
Wavelength Selectivity The para-fluoro substituent is expected to red-shift the n-π* transition, potentially allowing for switching with visible light.
Quantum Yield The electronic effects of both substituents will likely influence the efficiency of the photo-isomerization process.
Thermal Stability of cis-isomer The ortho-hydroxyl group may participate in intramolecular hydrogen bonding, affecting the energy barrier for thermal back-isomerization.

Integration into Polymeric Systems and Soft Matter for Actuation and Responsive Properties

Incorporating this compound into polymeric matrices and other soft matter systems can translate its molecular-level photoswitching into macroscopic changes in material properties, leading to applications in actuation and responsive devices.

When covalently attached to or blended with polymer chains, the isomerization of this compound can induce significant changes in the polymer's conformation and free volume. This can lead to photo-induced expansion and contraction of the material. In hydrogels, the change in polarity and hydrogen-bonding ability of the azobenzene moiety upon isomerization can alter the water uptake and swelling behavior. The hydroxyl group in this compound is expected to enhance its compatibility with hydrophilic polymer networks and provide an additional handle for controlling the material's response.

In liquid crystalline (LC) systems, the rod-like trans isomer of azobenzene can act as a mesogen, promoting ordered phases. Upon photoisomerization to the bent cis form, this ordering is disrupted, leading to a phase transition to an isotropic state. This photo-induced order-disorder transition can be harnessed for powerful actuation. The fluorine and hydroxyl substituents in this compound would be expected to modify its mesogenic properties and its interaction with the host LC matrix, potentially leading to faster response times and lower energy requirements for actuation.

SystemPhoto-induced EffectPotential Application
Polymer Films Reversible changes in dimension and surface topography.Photo-actuators, smart surfaces with tunable adhesion.
Hydrogels Light-controlled swelling and shrinking.Microfluidic valves, controlled drug release systems.
Liquid Crystals Isothermal phase transitions.Light-driven motors, artificial muscles.

Chemical Sensors and Environmental Responsiveness Based on Isomerization Kinetics

The isomerization kinetics of azobenzene derivatives, particularly the thermal back-isomerization from the cis to the trans state, can be highly sensitive to the local chemical environment. This sensitivity can be exploited for the development of chemical sensors.

Research on hydroxyazobenzenes has shown that their thermal isomerization rates are significantly influenced by solvent polarity and the presence of hydrogen-bond donors or acceptors. The hydroxyl group in this compound can act as both a hydrogen-bond donor and acceptor. It is therefore anticipated that the thermal cis-trans isomerization rate of this compound would be highly responsive to changes in its environment, such as the presence of analytes capable of hydrogen bonding. This could form the basis for optical sensors where the presence of a target analyte is signaled by a change in the rate of color change of the material. The fluorine substituent can further fine-tune the electronic properties of the azo-moiety, potentially enhancing the sensitivity and selectivity of the sensing response. For instance, thin polymer films doped with this compound could be developed as colorimetric sensors for humidity or volatile organic compounds.

Vapor Sensing Platforms (e.g., Hydrogen-Bonding Vapors, Humidity)

Thin polymer films containing hydroxyazobenzene derivatives have been demonstrated as a novel and effective platform for sensing hydrogen-bonding vapors, including water (humidity), methanol (B129727), and ethanol. The sensing mechanism is not based on a simple color change upon exposure but on a change in the kinetics of the molecule's photoisomerization.

The core principle lies in the hydrogen-bond-assisted tautomerization of the hydroxyazobenzene moiety. The molecule exists in equilibrium between an azo form and a hydrazone form. The presence of hydrogen-bond-donating vapors, such as water, catalyzes the shift of this equilibrium towards the hydrazone form. This shift facilitates a faster thermal cis-to-trans isomerization pathway known as rotation, which has a significantly lower activation energy compared to the inversion pathway dominant in non-hydrogen-bonding environments.

Consequently, the lifetime of the cis-isomer decreases dramatically in the presence of these vapors. This change can be monitored optically after an initial light pulse switches the molecule to its cis state. The rate of return to the stable trans state directly correlates with the concentration of the hydrogen-bonding vapor. Research on 4-hydroxyazobenzenes has shown that the cis-isomer's lifetime can change by up to five orders of magnitude between dry and wet conditions, demonstrating exceptionally high sensitivity. The 4-hydroxy substitution, in particular, has been found to be superior to 4-amino substitution in conferring humidity sensitivity. While direct data for this compound is not available, the presence of the 2-hydroxy group makes it a tautomerizable structure, which is the primary requirement for this sensing mechanism.

Table 1: Representative Environmental Sensitivity of Hydroxyazobenzene Isomerization Data based on the general class of 4-hydroxyazobenzenes as specific data for this compound is not available.

AnalyteSensing PrincipleObserved EffectMagnitude of Change
Humidity (Water Vapor) Hydrogen-bond catalyzed tautomerizationAcceleration of thermal cis-to-trans isomerizationUp to 5 orders of magnitude decrease in cis-isomer lifetime
Methanol/Ethanol Vapor Hydrogen-bond catalyzed tautomerizationAcceleration of thermal cis-to-trans isomerizationSignificant decrease in cis-isomer lifetime

pH-Sensitive Chromophores for Chemo-sensing Applications

Azobenzene derivatives containing hydroxyl groups are well-known acid-base indicators, with their color being dependent on the protonation state of the molecule. The 2-hydroxy-azobenzene scaffold is particularly interesting for creating photo-responsive acids. The acidity (pKa) of the hydroxyl group can differ significantly between the trans and cis isomers.

Upon photoisomerization from the thermodynamically more stable trans isomer to the metastable cis isomer, a notable drop in the pKa of the phenol (B47542) group can occur. This light-induced change in acidity allows for the reversible release and uptake of protons in a solution, effectively creating pH pulses or oscillations controlled by light. This property can be harnessed for chemo-sensing applications where a change in pH is the desired output signal in response to a specific binding event, or where localized, light-controlled pH changes are needed to trigger other chemical processes. The specific pKa values for the trans and cis isomers of this compound would determine its optimal operating pH range as a photoswitchable sensor.

Organic Electronics and Optoelectronic Devices

The ability of azobenzene molecules to undergo reversible isomerization underpins their use as active components in organic electronic and optoelectronic devices. This switching capability allows for the modulation of electrical or optical signals, forming the basis for transistors, switches, and logic gates at the molecular level.

Development of Photoresponsive Organic Transistors

Organic field-effect transistors (OFETs) can be rendered photoresponsive by incorporating azobenzene derivatives into the semiconductor layer. The principle of operation relies on the distinct dipole moments of the trans and cis isomers of the azobenzene unit. When blended with a semiconducting polymer, the azobenzene molecules can act as charge-trapping sites.

Irradiation with light of a specific wavelength converts the azobenzene molecules from the trans to the cis state (or vice-versa). This isomerization alters the dipole moment of the molecules, which in turn modifies the local electronic environment within the transistor's channel. This change can affect the efficiency of charge trapping and detrapping, thereby modulating the source-drain current of the transistor. This provides a method for optically gating the transistor, in addition to the conventional electrical gating. The introduction of fluorine atoms into the azobenzene structure is a known strategy in materials science to lower both the HOMO and LUMO energy levels, which can improve electron injection and enhance the material's resistance to oxidative degradation.

Molecular Switches and Logic Gates

At the most fundamental level, the reversible photoisomerization of a single azobenzene molecule represents a binary molecular switch. The trans state can be considered '0' and the cis state '1', or vice-versa. This function is the building block for more complex molecular electronic devices, including logic gates.

Molecular logic gates perform Boolean operations using chemical or physical inputs (e.g., light, ions, pH) to produce a measurable output (e.g., fluorescence, absorbance). Azobenzene's response to light makes it an ideal component for gates that use optical inputs. For instance, an AND gate could be constructed where an output is only produced when two different wavelengths of light are applied sequentially, or when light and a chemical input are present simultaneously.

The substitution pattern of the azobenzene core is critical for its function as a molecular switch. Ortho-fluorination, as in 2,2',6,6'-tetrafluoroazobenzene, has been shown to be highly effective in creating robust switches. This substitution pattern separates the n→π* absorption bands of the E and Z isomers, allowing for nearly quantitative two-way isomerization using two distinct wavelengths of visible light (e.g., green and blue). Furthermore, these ortho-fluoroazobenzenes exhibit exceptionally long thermal half-lives for the Z-isomer, making the switched state highly stable. The this compound molecule contains elements of these advanced designs, suggesting its potential utility in developing stable, visible-light-operated molecular switches.

Table 2: Properties of Substituted Azobenzenes Relevant to Molecular Switching Data based on representative compounds from the literature as specific data for this compound is not available.

Azobenzene TypeKey FeatureAdvantage for SwitchingTypical Inputs
Hydroxyazobenzenes Environment-sensitive isomerizationMulti-responsive (light, H-bonding)UV/Visible Light, Vapors
Ortho-Fluoroazobenzenes Separated n→π* absorption bandsHigh conversion with visible light; very long-lived cis stateBlue/Green Light

Coordination Chemistry of 4 Fluoro 2 Hydroxy Azobenzene As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands from the hydroxy-azobenzene family typically follows established coordination chemistry protocols. The general method involves the reaction of a metal salt with the ligand in a suitable solvent, often under reflux.

For analogous azo dye ligands, such as those derived from 4-hydroxy-6-methyl-2-pyranone or 4-(2-hydroxyphenylazo)-1-naphthol, the synthesis involves dissolving the ligand and a metal salt (e.g., chlorides of Cr(III), Mn(II), Co(II), Ni(II), Cu(II), or Zn(II)) in a solvent like methanol (B129727) or an ethanol-water mixture. bibliomed.orgnih.gov The reaction mixture is then refluxed for several hours to facilitate the formation of the complex. bibliomed.orgnih.gov The resulting metal complexes precipitate out of the solution and can be filtered, washed, and dried. bibliomed.org It is a common procedure to prepare the ligand first, for instance, through a diazo coupling reaction, before introducing the metal salt to form the complex. bibliomed.orgnih.gov

Characterization of these complexes is crucial to determine their structure and properties. Standard techniques include:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand.

Infrared (IR) Spectroscopy: To identify the coordination sites. For hydroxy-azobenzene ligands, coordination typically occurs through the oxygen of the hydroxyl group and one of the nitrogen atoms of the azo group. nih.gov This is evidenced by shifts in the characteristic vibrational frequencies of these groups upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides insight into the geometry of the coordination sphere (e.g., octahedral or tetrahedral). bibliomed.org

Molar Conductivity Measurements: To ascertain whether the complexes are electrolytic or non-electrolytic in nature. nih.gov

Thermogravimetric Analysis (TGA): To determine the presence of coordinated or lattice water molecules. nih.gov

While these methods are standard for similar compounds, specific data for 4-Fluoro-2-hydroxy-azobenzene complexes are not available.

Electronic and Geometric Structure of Coordination Compounds

The electronic and geometric structures of metal-azobenzene complexes are intrinsically linked. The geometry of the complex (e.g., octahedral, tetrahedral, square planar) is dictated by the metal ion's coordination number and the nature of the ligand. For related hydroxy-azobenzene ligands, octahedral geometries are commonly proposed for transition metals like Cr(III), Co(II), and Ni(II), while tetrahedral structures can be found for ions like Zn(II). bibliomed.org

The ligand this compound would likely act as a bidentate ligand, coordinating to a metal center through two key sites:

The deprotonated oxygen atom of the hydroxyl (-OH) group.

One of the nitrogen atoms of the azo (–N=N–) group, specifically the one adjacent to the phenyl ring bearing the hydroxyl group.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic and geometric structures of these complexes. DFT calculations have been used for analogous systems, like derivatives of 2'-hydroxy-4'-octyloxyazobenzene, to analyze the intramolecular hydrogen bonding and vibrational spectra, which are key to understanding the ligand's coordination behavior. nih.gov Such studies for this compound would be necessary to predict its precise coordination geometry and electronic properties.

Photoresponsive Properties and Ligand Field Effects in Metal-Azobenzene Complexes

Azobenzenes are renowned for their photoisomerization capabilities, switching between a stable trans isomer and a metastable cis isomer upon irradiation with light of a specific wavelength. This property can be harnessed to create photoresponsive materials. The introduction of fluorine atoms into the azobenzene (B91143) core is a known strategy to modify these photochemical properties. For instance, tetra-ortho-fluoro-azobenzenes are a class of photoswitches that can be operated using visible light, which is advantageous for biological applications as it avoids potentially damaging UV radiation. acs.org These fluorinated azobenzenes often exhibit high photostationary state distributions and long thermal half-lives for the cis isomer. acs.org

When an azobenzene ligand is coordinated to a metal ion, its photoresponsive behavior can be altered. The metal can influence the electronic transitions (n→π* and π→π*) responsible for isomerization. Conversely, the isomerization of the ligand can change the ligand field strength around the metal center, potentially altering the complex's magnetic, electronic, and even catalytic properties. This interplay is the basis for photoswitchable molecular devices.

Research into Catalytic Applications of Azobenzene-Metal Complexes

The integration of photochromic units like azobenzene into catalyst structures offers the potential for external control over catalytic activity. By switching the azobenzene ligand between its trans and cis forms with light, it is possible to modulate the steric and electronic environment at the metal's active site, thereby turning the catalytic activity "on" or "off" or tuning its selectivity.

While there is a growing interest in this area, specific research into the catalytic applications of metal complexes derived from this compound is not found in the surveyed literature. However, studies on related systems provide a proof of concept. For example, Schiff base complexes of transition metals have been investigated for their catalytic activity in oxidation reactions, such as the oxidation of aniline (B41778) to azobenzene. nih.gov Furthermore, palladium and nickel complexes with azobenzene-functionalized α-diimine ligands have been explored for ethylene (B1197577) polymerization, demonstrating how the ligand structure can be tailored to influence catalytic performance. researchgate.net

The development of catalysts based on this compound would require synthesizing the complexes and then screening them for activity in various catalytic transformations, such as oxidation, reduction, or cross-coupling reactions. The photoresponsive nature of the ligand could then be exploited to study light-mediated control of these catalytic processes.

Future Research Directions and Emerging Opportunities

Advanced Molecular Engineering for Tailored Photoresponsive Properties

Future research will increasingly focus on the precise tuning of the photoresponsive properties of 4-Fluoro-2-hydroxy-azobenzene through advanced molecular engineering strategies. The goal is to create derivatives with optimized characteristics for specific applications, moving beyond the parent molecule to a new generation of "smart" photoswitches.

Key research thrusts in this area will include:

Modification of Substituents: Systematic variation of substituents on both phenyl rings will be explored to modulate the electronic landscape of the molecule. Introducing electron-donating or electron-withdrawing groups at different positions can significantly alter the absorption spectra, quantum yields of photoisomerization, and the thermal half-life of the cis-isomer. For instance, the strategic placement of additional fluoro groups or other halogen atoms could further enhance photoswitching with visible light, a desirable feature for biological applications to minimize photodamage. acs.orgnih.govresearchgate.net

Steric and Conformational Control: Introducing bulky substituents near the azo bridge can influence the planarity of the molecule and the energy barrier for isomerization. This can be exploited to either accelerate or decelerate the switching process and to control the separation between the absorption bands of the trans and cis isomers.

Supramolecular Design: Engineering derivatives of this compound that can participate in specific host-guest interactions or self-assembly processes is a promising avenue. This could involve the incorporation of recognition motifs that allow the molecule to bind to specific targets or to form well-defined nanostructures.

A summary of potential molecular engineering strategies and their expected impact on the properties of this compound is presented in the table below.

Engineering StrategyTarget PropertyExpected Outcome
Introduction of electron-donating groupsAbsorption SpectrumRed-shift in absorption, enabling isomerization with lower energy light.
Introduction of electron-withdrawing groupsThermal Stability of cis-isomerIncreased half-life of the cis-isomer, leading to more stable photoswitching.
Incorporation of bulky substituentsIsomerization KineticsAltered rates of photoisomerization and thermal relaxation.
Attachment of biocompatible moietiesWater Solubility & BiocompatibilityEnhanced performance in aqueous and biological environments. acs.orgnih.gov

Development of Multicomponent and Hybrid Materials Systems

The integration of this compound into multicomponent and hybrid materials is a major frontier for creating novel functional materials with light-responsive capabilities. By combining the photoswitchable nature of this azobenzene (B91143) derivative with the properties of other materials, researchers can develop systems with unprecedented functionalities.

Future research in this domain will likely focus on:

Polymer Conjugates: Covalently incorporating this compound into polymer chains can lead to the development of photoresponsive hydrogels, elastomers, and thin films. rsc.org These materials could find applications in areas such as soft robotics, light-controlled adhesives, and smart coatings. The photoisomerization of the azobenzene units can induce macroscopic changes in the material's shape, volume, or mechanical properties.

Nanoparticle and Nanocarbon Hybrids: Attaching this compound to the surface of nanoparticles (e.g., gold, silica) or nanocarbon materials (e.g., graphene, carbon nanotubes) can create hybrid systems with unique optical and electronic properties. These materials could be utilized in light-harvesting applications, photocatalysis, and targeted drug delivery.

Metal-Organic Frameworks (MOFs): Incorporating this compound as a linker in MOFs can lead to the creation of porous materials whose properties, such as gas adsorption or guest release, can be controlled by light. The photoisomerization of the azobenzene units within the framework can modulate the pore size and host-guest interactions.

Elucidation of Complex Intermolecular Interactions and Collective Phenomena

A deeper understanding of the intermolecular interactions involving this compound is crucial for predicting and controlling its behavior in condensed phases and complex environments. The presence of both a hydrogen-bond-donating hydroxyl group and a potentially hydrogen-bond-accepting fluorine atom creates a rich landscape of possible interactions. researchgate.netacs.org

Future research will aim to:

Investigate Hydrogen Bonding Networks: Detailed studies will be conducted to understand how the hydroxyl group of this compound participates in hydrogen bonding with itself, with solvent molecules, or with other components in a material. These interactions can significantly influence the photoisomerization dynamics and the stability of the cis-isomer. acs.orgnih.gov

Explore Halogen Bonding: The role of the fluorine atom in forming non-covalent interactions, such as halogen bonds, will be a key area of investigation. Understanding these weaker interactions is important for predicting the crystal packing of the molecule and its interactions with other molecules in a system.

Study Collective Behavior: Research will focus on how the collective interactions of many this compound molecules in a material lead to emergent phenomena. This includes understanding how the photoisomerization of individual molecules can be coupled to produce a macroscopic response in a material.

Integration with Artificial Intelligence and Machine Learning for High-Throughput Screening and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of this compound derivatives with desired properties. nih.gov By leveraging large datasets and sophisticated algorithms, researchers can move towards a more predictive and less empirical approach to molecular design.

Emerging opportunities in this area include:

Predictive Modeling: ML models can be trained to predict key properties of this compound derivatives, such as their absorption spectra, quantum yields, and thermal half-lives, based on their molecular structure. arxiv.org This can enable the rapid screening of large virtual libraries of compounds to identify promising candidates for synthesis and experimental testing.

Inverse Design: Generative ML models can be used for the "inverse design" of new this compound derivatives with specific target properties. By providing the desired characteristics, the model can propose novel molecular structures that are likely to exhibit those properties.

Data-Driven Discovery: AI and ML can be used to analyze large datasets from high-throughput experiments to identify complex structure-property relationships that may not be apparent from traditional analysis methods. This can provide new insights into the factors that govern the behavior of these photoswitches.

Exploration of New Spectroscopic Techniques for Real-Time and In-Situ Studies

The development and application of advanced spectroscopic techniques will be essential for gaining a deeper understanding of the photoisomerization dynamics of this compound in real-time and under various environmental conditions.

Future research will likely involve the use of:

Ultrafast Spectroscopy: Techniques such as transient absorption spectroscopy with femtosecond time resolution will be used to probe the excited-state dynamics of the molecule and to elucidate the detailed mechanism of photoisomerization.

Vibrational Spectroscopy: Time-resolved infrared and Raman spectroscopy can provide information about the structural changes that occur during the isomerization process.

In-Situ and Operando Spectroscopy: The development of methods to perform spectroscopic measurements on this compound-based materials while they are functioning in a device or a complex environment will be crucial for understanding their performance and degradation mechanisms. Brillouin microscopy is an emerging technique for monitoring isomerization in situ. arxiv.org

Design of this compound Based Photoresponsive Probes and Tools in Chemical Biology

The ability to control biological processes with light is a major goal of chemical biology. This compound and its derivatives are promising candidates for the development of photoresponsive probes and tools to achieve this goal. acs.orgnih.gov

Exciting future directions in this field include:

Photocaged Compounds: Derivatives of this compound can be designed to "cage" a bioactive molecule, rendering it inactive. Upon irradiation with a specific wavelength of light, the azobenzene undergoes isomerization, leading to the release of the active molecule. This allows for the precise spatiotemporal control of drug delivery or the activation of signaling molecules.

Fluorogenic Probes: By incorporating this compound into a fluorophore, it is possible to create probes whose fluorescence is modulated by photoisomerization. researchgate.netacs.org These "turn-on" or "turn-off" fluorescent probes can be used to image specific biological events with high contrast.

Photoswitchable Ligands: this compound can be incorporated into ligands for proteins or nucleic acids. The photoisomerization of the azobenzene moiety can alter the shape and binding affinity of the ligand, allowing for the light-controlled regulation of biological targets such as enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Fluoro-2-hydroxy-azobenzene, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via diazo-coupling reactions. For example:

  • Step 1 : React 4-fluoroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.
  • Step 2 : Couple the diazonium salt with 2-hydroxybenzene derivatives (e.g., resorcinol) in alkaline aqueous media.
  • Key parameters : Maintain pH > 9 to stabilize the diazonium intermediate and prevent premature decomposition. Yields (~70–85%) depend on temperature control and stoichiometric ratios .
  • Troubleshooting : Use TLC (silica gel, ethyl acetate/hexane 1:3) to monitor reaction progress. Low yields may arise from side reactions (e.g., dimerization); adding sodium sulfite can suppress this .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Look for characteristic peaks:
  • Azo group (–N=N–): No direct proton signal, but deshielded aromatic protons (δ 7.5–8.5 ppm).
  • Fluorine coupling: Splitting patterns in adjacent protons (e.g., 4-F substituent causes meta-protons to split into doublets) .
  • IR spectroscopy : Confirm hydroxyl (O–H stretch: 3200–3500 cm⁻¹) and azo (N=N stretch: ~1400–1600 cm⁻¹) groups .
  • X-ray crystallography : Resolve cis/trans isomerism (if applicable) by analyzing bond angles and torsion (e.g., C–N=N–C dihedral angles ~120–150°) .

Q. How does the fluorine substituent influence the compound’s solubility and stability under varying conditions?

  • Methodology :

  • Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane). Fluorine enhances lipophilicity but reduces aqueous solubility; logP ≈ 2.5–3.0 (predicted via HPLC retention times) .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 14 days). The hydroxyl group may lead to oxidation; stabilize with antioxidants (e.g., BHT) in dark storage .

Advanced Research Questions

Q. How can computational modeling predict the photoisomerization behavior of this compound?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA to model ground (trans) and excited (cis) states. Optimize geometry at the B3LYP/6-31G(d) level.
  • Key findings : Fluorine’s electron-withdrawing effect lowers the energy barrier for trans→cis isomerization (ΔG‡ ≈ 45–50 kJ/mol vs. ~60 kJ/mol for non-fluorinated analogs) .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental λmax (e.g., ~350 nm for trans isomer) .

Q. How to resolve contradictions in reported reaction yields for azo coupling under basic conditions?

  • Analysis :

  • Variable pH : Yields drop sharply below pH 8 due to diazonium salt decomposition. Use buffered solutions (e.g., NaHCO₃/Na₂CO₃) to stabilize pH .
  • Competing pathways : Fluorine’s meta-directing effect may lead to regioisomers. Characterize by HPLC-MS or ¹⁹F NMR to quantify byproducts .
  • Case study : A 15% yield discrepancy was traced to incomplete diazotization; adding excess NaNO₂ improved consistency .

Q. What strategies are effective for evaluating the biological activity of this compound in receptor-binding assays?

  • Methodology :

  • Target selection : Screen against G-protein-coupled receptors (GPCRs) or nuclear receptors (e.g., estrogen receptors) due to structural similarity to known ligands .
  • Assay design :
  • Competitive binding: Use radiolabeled ligands (e.g., ³H-estradiol) and measure displacement (IC₅₀ values).
  • Fluorescence polarization: Tagged derivatives (e.g., BODIPY-FL) enable real-time binding kinetics .
  • Results : Preliminary data show moderate affinity for ER-α (Ki ≈ 10 µM), suggesting potential as a photoswitchable probe .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.